D4 Receptor Binding Affinity and Selectivity: Sonepiprazole Versus L-745,870
Sonepiprazole mesylate binds the human dopamine D4.2 receptor with a Ki of 10.1 nM, representing a >500-fold selectivity window over the rat D2 receptor (Ki = 5147 nM) [1]. In contrast, the comparator D4 antagonist L-745,870 demonstrates substantially higher D4 affinity (Ki = 0.43 nM) and a >2200-fold selectivity window over D2 (Ki = 960 nM) [2]. The 23.5-fold difference in absolute D4 binding potency between these two agents has direct implications for experimental dosing and receptor occupancy modeling.
| Evidence Dimension | Binding Affinity (Ki) for Human D4.2 Receptor |
|---|---|
| Target Compound Data | Ki = 10.1 nM |
| Comparator Or Baseline | L-745,870: Ki = 0.43 nM |
| Quantified Difference | Sonepiprazole exhibits 23.5-fold lower affinity (higher Ki) for D4.2 compared to L-745,870 |
| Conditions | Radioligand binding displacement using [³H]spiperone at cloned human D4.2 receptors expressed in cell lines |
Why This Matters
Researchers requiring maximal D4 receptor occupancy at low concentrations may preferentially select L-745,870; conversely, sonepiprazole's moderate D4 affinity combined with its neutral antagonist profile may offer distinct functional advantages in specific experimental paradigms.
- [1] TenBrink RE, Bergh CL, Duncan JN, et al. (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide, a selective dopamine D4 antagonist. J Med Chem. 1996;39(13):2435-2437. View Source
- [2] Patel S, Freedman S, Chapman KL, et al. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor. J Pharmacol Exp Ther. 1997;283(2):636-647. View Source
